molecular formula C9H6Cl2N2O B1611449 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 657423-57-9

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1611449
M. Wt: 229.06 g/mol
InChI Key: TUDMJGXXGOORCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, commonly known as CMCPO, is an organic compound belonging to the class of oxadiazoles. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 101-102°C. CMCPO is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The exact mechanism of action of CMCPO is still under investigation. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an antioxidant. It is also believed to have anti-inflammatory effects, which may be due to its ability to block the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

CMCPO has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant activity and to inhibit the enzymes involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

CMCPO has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high solubility in organic solvents. In addition, it has a wide range of potential applications and has been studied for its biochemical and physiological effects. However, it is important to note that CMCPO is a relatively new compound, and more research is needed to fully understand its potential uses and effects.

Future Directions

Due to its potential applications, there are several future directions for research on CMCPO. These include further studies on its mechanism of action, its potential biochemical and physiological effects, and its potential uses in medicine, agriculture, and materials science. In addition, further studies could be conducted to investigate the potential toxicity of CMCPO and its potential uses as an additive in food and cosmetics. Finally, further research could be conducted to explore the potential of CMCPO as a therapeutic agent.

Scientific Research Applications

CMCPO has been studied extensively by researchers due to its potential applications in various fields. It has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of enzymes involved in the metabolism of drugs. In addition, CMCPO has been studied as a potential antioxidant and as an inhibitor of the growth of certain bacteria and fungi.

properties

IUPAC Name

3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMJGXXGOORCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435344
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

CAS RN

657423-57-9
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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